molecular formula C10H17NO3 B8506506 3-Boc-piperidinone

3-Boc-piperidinone

Cat. No.: B8506506
M. Wt: 199.25 g/mol
InChI Key: JDXHOOVUGZTNEH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-Boc-piperidinone is an organic compound with the molecular formula C10H17NO3. It is a derivative of piperidine, a six-membered ring containing one nitrogen atom. The tert-butyl ester group is a common protecting group in organic synthesis, providing stability to the molecule during various chemical reactions.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Boc-piperidinone typically involves the reaction of piperidine derivatives with tert-butyl chloroformate under basic conditions. The reaction is carried out in an organic solvent such as dichloromethane, and a base like triethylamine is used to neutralize the hydrochloric acid formed during the reaction .

Industrial Production Methods

In industrial settings, the production of tert-butyl esters, including this compound, can be achieved using flow microreactor systems. This method offers advantages such as increased efficiency, versatility, and sustainability compared to traditional batch processes .

Chemical Reactions Analysis

Types of Reactions

3-Boc-piperidinone undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: KMnO4, OsO4

    Reduction: H2/Ni, H2/Rh, LiAlH4

    Substitution: RLi, RMgX

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of carboxylic acids, while reduction can yield alcohols or amines .

Scientific Research Applications

3-Boc-piperidinone has various applications in scientific research:

Mechanism of Action

The mechanism of action of 3-Boc-piperidinone involves its ability to act as a protecting group in organic synthesis. The tert-butyl ester group provides stability to the molecule, preventing unwanted reactions during synthetic processes. The compound can be selectively deprotected under mild conditions, allowing for the controlled release of the active molecule .

Comparison with Similar Compounds

Similar Compounds

  • tert-Butyl 3-cyano-4-oxopiperidine-1-carboxylate
  • tert-Butyl 3,3-difluoro-4-oxopiperidine-1-carboxylate
  • tert-Butyl 2-oxopiperidine-1-carboxylate

Uniqueness

3-Boc-piperidinone is unique due to its specific structure and reactivity. The presence of the tert-butyl ester group provides stability and selectivity in chemical reactions, making it a valuable intermediate in organic synthesis .

Properties

Molecular Formula

C10H17NO3

Molecular Weight

199.25 g/mol

IUPAC Name

tert-butyl 2-oxopiperidine-3-carboxylate

InChI

InChI=1S/C10H17NO3/c1-10(2,3)14-9(13)7-5-4-6-11-8(7)12/h7H,4-6H2,1-3H3,(H,11,12)

InChI Key

JDXHOOVUGZTNEH-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)C1CCCNC1=O

Origin of Product

United States

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